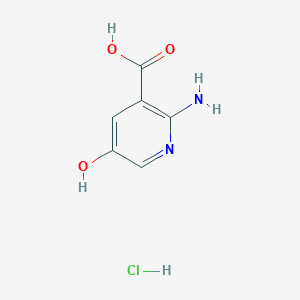

2-Amino-5-hydroxypyridine-3-carboxylic acid hydrochloride

CAS No.: 1955554-78-5

Cat. No.: VC6086810

Molecular Formula: C6H7ClN2O3

Molecular Weight: 190.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955554-78-5 |

|---|---|

| Molecular Formula | C6H7ClN2O3 |

| Molecular Weight | 190.58 |

| IUPAC Name | 2-amino-5-hydroxypyridine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H6N2O3.ClH/c7-5-4(6(10)11)1-3(9)2-8-5;/h1-2,9H,(H2,7,8)(H,10,11);1H |

| Standard InChI Key | QTJBPNFWCPYHQB-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1C(=O)O)N)O.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereochemistry

The molecular formula of the compound is C₆H₆N₂O₃·HCl, with a molecular weight of 190.59 g/mol (154.12 g/mol for the free base + 36.46 g/mol for HCl). The SMILES notation C1=C(C=NC(=C1C(=O)O)N)O.Cl confirms the substitution pattern, while the InChIKey ZGEVQBVNJDLHQX-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry analysis, vary with adduct formation:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 155.04512 | 128.7 |

| [M+Na]⁺ | 177.02706 | 139.3 |

| [M-H]⁻ | 153.03056 | 128.4 |

These values suggest moderate polarity, aligning with its functional groups .

Synthesis and Industrial Production

Protection-Deprotection Strategies

A patented synthesis route for 2-amino-5-hydroxypyridine involves halogenated precursors (e.g., 2-amino-5-bromopyridine) undergoing sequential protection, substitution, and deprotection . For the target compound, analogous steps could be adapted:

-

Amino Protection: Reacting 2-amino-5-bromopyridine with tert-butoxycarbonyl (Boc) anhydride.

-

Carboxylic Acid Introduction: Halogen displacement at position 3 using cyanide followed by hydrolysis to ‑COOH.

-

Deprotection: Acidic removal of Boc and hydroxyl groups via HCl, yielding the hydrochloride salt .

Alternative Pathways

Meldrum’s acid-based condensations, as demonstrated in nicotinic acid derivatives, offer another route. Reacting Meldrum’s acid with orthoformate and aniline generates intermediates that cyclize with cyanoacetamide derivatives under basic conditions, forming pyridine-3-carboxylic acid scaffolds .

Chemical Reactivity and Stability

Functional Group Interactions

The compound’s reactivity is dominated by:

-

Amino Group: Participates in nucleophilic substitution (e.g., acylation, alkylation).

-

Hydroxyl Group: Susceptible to oxidation to ketones or electrophilic aromatic substitution.

-

Carboxylic Acid: Forms esters, amides, or salts; decarboxylation at elevated temperatures .

Stability Considerations

The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol) but may decompose under prolonged exposure to light or heat due to the labile hydroxyl and amino groups.

Comparison with Related Compounds

| Compound | Key Differences | Biological Relevance |

|---|---|---|

| 2-Amino-3-hydroxypyridine | Lacks carboxylic acid group | Limited solubility |

| 5-Hydroxynicotinic acid | No amino group at position 2 | Antioxidant properties |

| 2,5-Dihydroxypyridine-3-carboxylic acid | Additional hydroxyl at position 2 | Enhanced metal chelation capacity |

The target compound’s unique substitution pattern balances solubility and reactivity, making it versatile for drug design .

Challenges and Future Directions

Current limitations include sparse literature on direct applications and scalability of synthesis. Future research should prioritize:

-

Optimized Synthesis: Developing one-pot reactions to improve yield (>70%) and purity.

-

Biological Screening: Testing against cancer cell lines (e.g., HeLa, MCF-7) and microbial pathogens.

-

Computational Modeling: Predicting binding affinities for target proteins (e.g., COX-2, HIV protease).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume